

An In-depth Technical Guide to C.I. Acid Brown 120

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *C.I. Acid brown 120*

Cat. No.: *B15556165*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

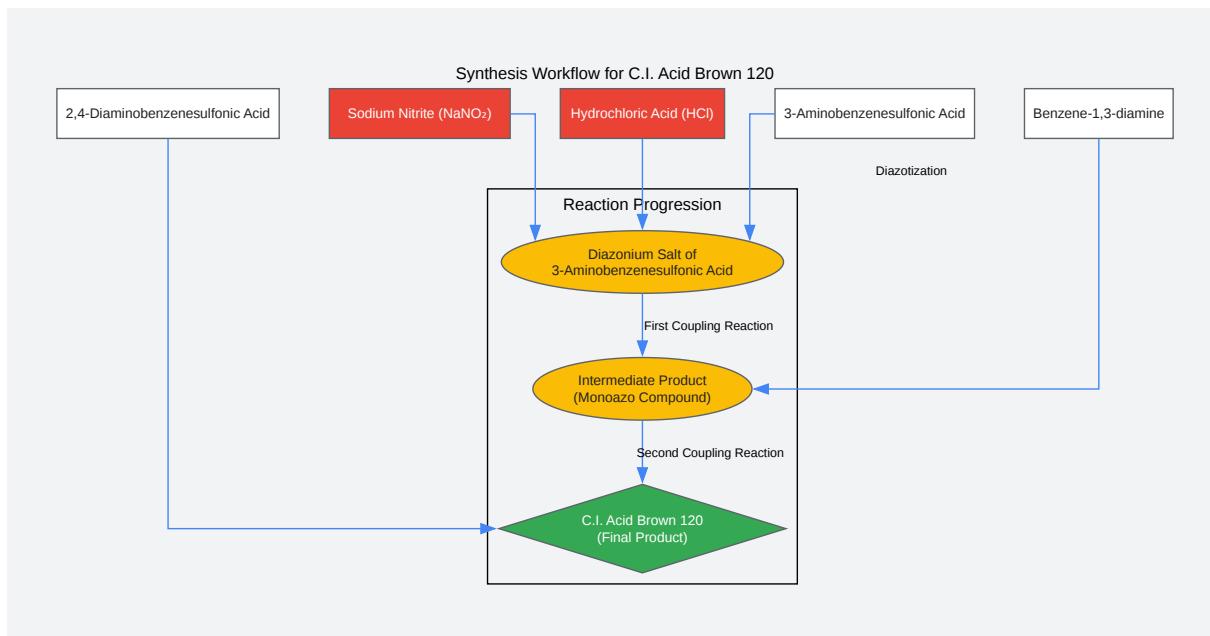
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of **C.I. Acid Brown 120**. The information is intended for researchers, scientists, and professionals in drug development who may encounter this compound in their work.

Core Compound Data

C.I. Acid Brown 120 is a multi-azo dye, a class of organic compounds characterized by the presence of multiple azo (-N=N-) functional groups.^[1] These chromophoric groups are responsible for the dye's color.

Physicochemical Properties

While specific experimental data for **C.I. Acid Brown 120** is not extensively documented in readily available literature, the following table summarizes its key identifiers and known properties.


Property	Value	Source
C.I. Name	Acid Brown 120	[1]
CAS Number	6428-26-8	[1]
Molecular Formula	C ₃₀ H ₂₃ N ₁₂ Na ₃ O ₉ S ₃	[1]
Molecular Weight	860.75 g/mol	[1]
Appearance	Red-light brown powder	[1]
Solubility in Water	Soluble (yields a yellow-light brown solution)	[1]
Color in Conc. H ₂ SO ₄	Dark brown	[1]

Molecular Structure and Synthesis

The molecular structure of **C.I. Acid Brown 120** is complex, featuring multiple aromatic rings linked by azo groups, and sulfonic acid groups that impart water solubility.

Synthesis Pathway

The manufacturing process for **C.I. Acid Brown 120** involves a multi-step synthesis rooted in diazotization and azo coupling reactions.[\[1\]](#) The general pathway begins with the diazotization of 3-Aminobenzenesulfonic acid. The resulting diazonium salt is then coupled with Benzene-1,3-diamine. This intermediate product undergoes a subsequent coupling reaction with 2,4-Diaminobenzenesulfonic acid to form the final dye.[\[1\]](#)

[Click to download full resolution via product page](#)

A simplified workflow for the synthesis of **C.I. Acid Brown 120**.

Experimental Protocols

The following are generalized experimental protocols for the key reactions involved in the synthesis of **C.I. Acid Brown 120**, based on standard procedures for azo dye synthesis.

Diazotization of 3-Aminobenzenesulfonic Acid

This reaction converts the primary aromatic amine into a diazonium salt, which is a reactive intermediate.

- Materials: 3-Aminobenzenesulfonic acid, sodium nitrite (NaNO_2), concentrated hydrochloric acid (HCl), ice, distilled water.
- Procedure:
 - A suspension of 3-Aminobenzenesulfonic acid in water is prepared in a beaker.
 - Concentrated hydrochloric acid is added to the suspension.
 - The mixture is cooled to 0-5°C in an ice bath with continuous stirring.
 - A pre-cooled aqueous solution of sodium nitrite is added dropwise to the amine suspension. The temperature must be maintained below 5°C to prevent the decomposition of the diazonium salt.[2]
 - Stirring is continued for 15-30 minutes after the addition is complete to ensure the reaction goes to completion. The resulting solution contains the diazonium salt and is used immediately in the next step.

First Azo Coupling Reaction (with Benzene-1,3-diamine)

The diazonium salt is reacted with the first coupling component, Benzene-1,3-diamine.

- Materials: Diazonium salt solution from the previous step, Benzene-1,3-diamine, sodium hydroxide (NaOH) or sodium carbonate (Na_2CO_3), ice, distilled water.
- Procedure:
 - Benzene-1,3-diamine is dissolved in a dilute aqueous alkaline solution (e.g., sodium hydroxide or sodium carbonate).
 - This solution is cooled to 0-5°C in an ice bath.
 - The cold diazonium salt solution is slowly added to the cold solution of the coupling partner with vigorous stirring.[3]

- The reaction mixture is stirred in the ice bath for 1-2 hours to ensure the completion of the coupling reaction, resulting in the formation of a monoazo intermediate.

Second Azo Coupling Reaction (with 2,4-Diaminobenzenesulfonic Acid)

The intermediate from the first coupling is then reacted with the second coupling component.

- Materials: Intermediate product from the previous step, 2,4-Diaminobenzenesulfonic acid, appropriate buffer solution (e.g., sodium acetate).
- Procedure:
 - The intermediate monoazo compound is re-diazotized under similar conditions as in the first diazotization step.
 - 2,4-Diaminobenzenesulfonic acid is dissolved in a suitable aqueous solution.
 - The solution of the second coupling component is cooled to 0-5°C.
 - The re-diazotized intermediate is slowly added to the cold solution of 2,4-Diaminobenzenesulfonic acid with vigorous stirring. The pH is maintained in a weakly acidic to neutral range (pH 4-7) to facilitate the coupling.[4]
 - After the addition is complete, the reaction mixture is stirred for several hours to ensure the formation of the final **C.I. Acid Brown 120** dye.
 - The dye is then isolated from the reaction mixture by salting out with sodium chloride, followed by filtration, washing, and drying.

Analytical Methods

The characterization and quality control of **C.I. Acid Brown 120** would typically involve a combination of spectroscopic and chromatographic techniques.

- UV-Visible Spectroscopy: To determine the absorption maximum (λ_{max}) and confirm the color properties of the dye.

- Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the azo linkage (-N=N-), sulfonic acid groups (-SO₃H), and aromatic rings.
- High-Performance Liquid Chromatography (HPLC): To assess the purity of the dye and separate it from any starting materials or side products.
- Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. worlddyeveriety.com [worlddyeveriety.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. flexbooks.ck12.org [flexbooks.ck12.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to C.I. Acid Brown 120]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15556165#c-i-acid-brown-120-molecular-structure\]](https://www.benchchem.com/product/b15556165#c-i-acid-brown-120-molecular-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com